(S)-tert-butyl morpholine-3-carboxylate hydrochloride

Catalog No.
S13582518
CAS No.
M.F
C9H18ClNO3
M. Wt
223.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-butyl morpholine-3-carboxylate hydrochlor...

Product Name

(S)-tert-butyl morpholine-3-carboxylate hydrochloride

IUPAC Name

tert-butyl (3S)-morpholine-3-carboxylate;hydrochloride

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

InChI

InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)7-6-12-5-4-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1

InChI Key

CXIPHBGVDHHYRC-FJXQXJEOSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1COCCN1.Cl

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1COCCN1.Cl

(S)-tert-butyl morpholine-3-carboxylate hydrochloride is an organic compound that features a morpholine ring, a saturated six-membered heterocycle containing one nitrogen atom. The compound is characterized by its tert-butyl ester group and a carboxylate functional group, which contribute to its chemical reactivity and potential applications in medicinal chemistry. Its molecular formula is C9H18ClNO3C_9H_{18}ClNO_3 with a molecular weight of 203.69 g/mol .

This compound is typically encountered as a white to off-white crystalline powder and is soluble in polar solvents like water and ethanol. The presence of the hydrochloride indicates that it is a salt form, enhancing its stability and solubility in various solvents, making it useful in pharmaceutical formulations.

Due to the presence of the carboxylate group. Some notable reactions include:

  • Esterification: Reacts with alcohols to form esters under acidic conditions.
  • Decarboxylation: Can undergo decarboxylation to yield morpholine derivatives, which are valuable in synthetic organic chemistry.
  • Nucleophilic Substitution: The nitrogen atom in the morpholine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions make (S)-tert-butyl morpholine-3-carboxylate hydrochloride a versatile intermediate in organic synthesis.

While specific biological activity data for (S)-tert-butyl morpholine-3-carboxylate hydrochloride is limited, compounds with similar structures often exhibit significant pharmacological properties. Morpholine derivatives are known for their roles as:

  • Antimicrobial agents: Some morpholine derivatives show activity against bacteria and fungi.
  • Analgesics: Morpholine compounds have been explored for pain relief properties.
  • Antidepressants: Certain analogs have been investigated for their potential as mood stabilizers.

The biological activity of (S)-tert-butyl morpholine-3-carboxylate hydrochloride may stem from its ability to interact with various biological targets, making it a candidate for further pharmacological studies.

The synthesis of (S)-tert-butyl morpholine-3-carboxylate hydrochloride can be achieved through several methods:

  • Direct Esterification: Reacting tert-butyl alcohol with morpholine-3-carboxylic acid under acidic conditions to form the ester.
  • Boc Protection Method: Using tert-butyloxycarbonyl chloride to protect the amine group of morpholine before performing carboxylation.
  • Hydrochloride Formation: Treating the free base of (S)-tert-butyl morpholine-3-carboxylate with hydrochloric acid to yield the hydrochloride salt.

These methods highlight the compound's synthetic versatility, allowing modifications to optimize yield and purity.

(S)-tert-butyl morpholine-3-carboxylate hydrochloride has several applications, particularly in the fields of:

  • Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
  • Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its structural properties.

Its role as an intermediate makes it valuable for producing more complex molecules with therapeutic potential.

Interaction studies involving (S)-tert-butyl morpholine-3-carboxylate hydrochloride focus on its reactivity with various biological molecules. Preliminary studies suggest potential interactions with:

  • Proteins: Investigating binding affinities to target proteins could reveal insights into its mechanism of action.
  • Nucleic Acids: Understanding how this compound interacts with DNA or RNA may uncover new therapeutic pathways.

Further research is necessary to elucidate these interactions fully and assess their implications for drug development.

Several compounds share structural similarities with (S)-tert-butyl morpholine-3-carboxylate hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarityNotable Features
(R)-4-tert-Butoxycarbonylmorpholine-3-carboxylic acid869681-70-91.00Enantiomeric variant
(S)-4-tert-Butoxycarbonylmorpholine-3-carboxylic acid783350-37-81.00Enantiomeric variant
(R)-4-tert-Butyl 3-methylmorpholine-3,4-dicarboxylate885321-46-00.98Contains additional methyl group
(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid783349-78-00.93Features dimethyl substitution
tert-Butyl 3-formylmorpholine-4-carboxylate833474-06-90.93Contains formyl group

These compounds illustrate the diversity within the morpholine family, showcasing variations that can influence biological activity and chemical reactivity.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

223.0975211 g/mol

Monoisotopic Mass

223.0975211 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

Explore Compound Types